REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.C(N(CC)CC)C.[C:17](=[S:19])=S.C[Si]([Cl:24])(C)C>O1CCCC1>[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([Cl:24])=[O:9])=[C:17]=[S:19]
|
Name
|
|
Quantity
|
66.02 g
|
Type
|
reactant
|
Smiles
|
NCCCCCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 20 minutes under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An over-dried
|
Type
|
TEMPERATURE
|
Details
|
nitrogen-cooled two liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
was equipped with a nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was added to the flask
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was gently refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered in the absence of air
|
Type
|
WASH
|
Details
|
The precipitate was washed with dry tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
a red-gold filtrate collected
|
Type
|
CONCENTRATION
|
Details
|
This tetrahydrofuran solution was concentrated in vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was placed in a 500 ml round bottom flask
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 250 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
Thionyl chloride (70 ml) was then added
|
Type
|
STIRRING
|
Details
|
with stirring over a 20 minute period
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
DISTILLATION
|
Details
|
This was distilled twice at 110°-115° (0.2 Torr)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)CCCCCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |